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Compound of Interest

Compound Name: 4,4'-Dihydroxybenzophenone

Cat. No.: B132225

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
4,4'-Dihydroxybenzophenone, a key chemical intermediate and potential endocrine disruptor.
The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable reference data for
researchers and professionals in the fields of chemistry and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The H and 3C NMR data for 4,4'-
Dihydroxybenzophenone are presented below.

1H NMR Data

The 'H NMR spectrum of 4,4'-Dihydroxybenzophenone was acquired in deuterated dimethyl
sulfoxide (DMSO-d6). The chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).
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Chemical Shift

Multiplicity Integration Assignment

(ppm)
10.32 Singlet 2H -OH

Aromatic H (ortho to
7.64 Doublet 4H

C=0)

Aromatic H (meta to
6.91 Doublet 4H

C=0)

3C NMR Data

The 13C NMR spectrum of 4,4'-Dihydroxybenzophenone was also recorded in DMSO-d6. The
chemical shifts (&) are reported in ppm.

Chemical Shift (ppm) Assighment

193.03 C=0

161.20 C-OH

131.99 Aromatic CH (ortho to C=0)
128.78 Aromatic C (ipso to C=0)
114.97 Aromatic CH (meta to C=0)

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing
vibrations of the chemical bonds. This technique is particularly useful for identifying the
functional groups present in a compound. The IR spectrum of 4,4'-Dihydroxybenzophenone
is typically obtained using a potassium bromide (KBr) disc.
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Wavenumber (cm~?) Intensity Assignment

3350 - 3100 Strong, Broad O-H stretch (phenolic)

3070 - 3030 Medium Aromatic C-H stretch

1630 - 1590 Strong C=0 stretch (ketone)

1580 - 1450 Medium to Strong Aromatic C=C stretch

1280 - 1180 Strong C-O stretch (phenol)

850 - 800 Strong para-disubstituted C-H bend

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The absorption of UV or visible light corresponds to the excitation of electrons to higher energy
levels.

The UV-Vis spectrum of 4,4'-Dihydroxybenzophenone was recorded in chloroform.

Molar Absorptivity (g)
Amax (nm) (M-tcm-) Solvent

283 15200 Chloroform[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy (Solution-State)

o Sample Preparation: Accurately weigh approximately 10-20 mg of 4,4'-
Dihydroxybenzophenone and dissolve it in approximately 0.7 mL of deuterated dimethyl
sulfoxide (DMSO-d6) in a clean, dry vial.

o Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm
NMR tube.
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o Data Acquisition:

o

Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to optimize its homogeneity.

o Acquire the *H NMR spectrum, followed by the 3C NMR spectrum, using appropriate
pulse sequences and acquisition parameters.

o Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

o Reference the chemical shifts to the residual solvent peak or an internal standard (e.qg.,
TMS).

IR Spectroscopy (KBr Disc Method)

e Sample Preparation:

o Grind a small amount (1-2 mg) of 4,4'-Dihydroxybenzophenone with approximately 100-
200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and
pestle until a fine, homogeneous powder is obtained.

e Pellet Formation:

o Transfer the powder to a pellet press and apply pressure to form a thin, transparent disc.
o Data Acquisition:

o Place the KBr disc in the sample holder of the FTIR spectrometer.

o Record the background spectrum of the empty sample compartment.

o Acquire the IR spectrum of the sample over the desired wavenumber range (typically
4000-400 cm™1).
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UV-Vis Spectroscopy

e Sample Preparation:

o Prepare a stock solution of 4,4'-Dihydroxybenzophenone of a known concentration in a
spectroscopic grade solvent (e.g., chloroform).

o Perform serial dilutions to obtain a solution with an absorbance value within the linear
range of the spectrophotometer (typically 0.1 - 1.0).

o Data Acquisition:

o

Calibrate the spectrophotometer using a cuvette filled with the pure solvent as a blank.

[¢]

Rinse the cuvette with the sample solution before filling it.

[¢]

Place the cuvette with the sample solution in the spectrophotometer.

Measure the absorbance of the solution over the desired wavelength range (e.g., 200-800

[e]

nm) to determine the wavelength of maximum absorbance (Amax).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b132225?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Spectroscopic Analysis Workflow

Sample Preparation

Compound of Interest
(4,4'-Dihydroxybenzophenone)

i

Dissolution in ¢ Grinding with KBr or Dissolution in
Deuterated Solvent Direct Placement (ATR) UV-grade Solvent

DatalAcquisition

NMR Spectrometer FTIR Spectrometer UV-Vis Spectrophotometer

Data Processing

Fourier Transform, Background Subtraction, Baseline Correction,
Phasing, Baseline Correction Peak Picking Peak Analysis

Data Interpretation

Chemical Shift Analysis, Functional Group Electronic Transitions,
Coupling Constants, Integration Identification Amax Determination

Structural Elucidation &
Compound Characterization

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b132225#spectroscopic-data-of-4-4-
dihydroxybenzophenone-nmr-ir-uv-vis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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